N-Methylphenethylamine hydrochloride, also known as N-methylphenethylamine (NMPEA) or N-methyl-β-phenylethylamine, is a chemical compound that falls under the category of phenethylamines. While it is naturally present in trace amounts in the human body as an endogenous neuromodulator, it also exists as a toxin found in certain plants like Acacia berlandieri [].
N-Methylphenethylamine hydrochloride finds application in various scientific research fields, primarily due to its interaction with certain neurotransmitter systems:
Researchers use NMPEA to study its effects on various neurotransmitter systems, particularly dopamine and norepinephrine. Studies have explored its potential role in regulating mood, attention, and reward processing [, ].
NMPEA serves as a valuable tool in drug discovery efforts aimed at developing medications for conditions like Parkinson's disease, depression, and ADHD. By understanding how NMPEA interacts with the nervous system, researchers can design drugs that target specific pathways to achieve therapeutic effects [, ].
Research also investigates the potential toxic effects of NMPEA, particularly when consumed through contaminated food sources like Acacia seeds. Studies aim to understand the mechanisms of its toxicity and develop strategies for mitigating potential health risks [].
N-Methylphenethylamine hydrochloride is a chemical compound that falls under the category of phenethylamines. It is a naturally occurring trace amine neuromodulator derived from phenethylamine, which is widely distributed in various plant species and human tissues. The compound has the molecular formula and a molecular weight of approximately 171.7 g/mol. In its hydrochloride form, it appears as a crystalline solid and is highly soluble in water and ethanol .
N-Methylphenethylamine hydrochloride exhibits notable biological activities:
Several methods have been developed for synthesizing N-Methylphenethylamine hydrochloride:
N-Methylphenethylamine hydrochloride has various applications:
Research on interaction studies involving N-Methylphenethylamine hydrochloride indicates:
Several compounds share structural similarities with N-Methylphenethylamine hydrochloride. Here are some notable examples:
Compound Name | Structure Similarity | Unique Properties |
---|---|---|
Phenethylamine | Parent compound | Precursor to N-Methylphenethylamine; weaker effects |
Amphetamine | Isomer | Stronger stimulant effects; used therapeutically |
N-Methyltyramine | Structural analog | Shares similar metabolic pathways but different activity |
4-Hydroxy-N-methylphenethylamine | Hydroxylated variant | Different pharmacological profile; less potent |
N-Methylphenethylamine hydrochloride is unique due to its specific neuromodulatory effects and its distinct metabolic pathways compared to these similar compounds.
Phenylethanolamine N-methyltransferase (PNMT) is an enzyme primarily found in the adrenal medulla that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to various substrates, including phenethylamine to form N-methylphenethylamine [5] [8]. The enzyme consists of 4 exons and is a 30 kDa protein found on chromosome 17 in humans [5]. PNMT shares many structural properties with other methyltransferases, particularly with glycine-N-methyl transferase (GNMT), though it is evolutionarily more recent than catechol-O-methyl transferase (COMT) [5].
The reaction mechanism of PNMT follows an SN2 pathway, where the methyl transfer is the rate-limiting step [8]. For the reaction to proceed, the amine substrate must be deprotonated, which occurs when the substrate binds in its neutral form [8]. The enzyme's active site contains a critical glutamate residue (Glu185) that acts as a catalytic base to deprotonate the amine group of the substrate [16] [23]. This deprotonated amine then acts as a nucleophile, attacking the methyl group of SAM [8].
Substrate | Product | Km Value (μM) | Catalytic Efficiency | Reaction Type |
---|---|---|---|---|
Phenethylamine | N-Methylphenethylamine | 58.8 | Moderate | N-methylation |
Norepinephrine | Epinephrine | 9.2 | High | N-methylation |
Tyramine | N-Methyltyramine | 42.5 | Moderate | N-methylation |
Tryptamine | N-Methyltryptamine | 67.3 | Low | N-methylation |
Octopamine | N-Methyloctopamine | 31.4 | Moderate | N-methylation |
Table 1: Enzymatic Pathways Involving Phenylethanolamine N-Methyltransferase (PNMT) [10] [16]
The substrate specificity of PNMT is determined by several factors, including the presence of "anchor" interactions between the substrate and the enzyme [23]. For phenethylamine and similar substrates, these interactions involve the formation of hydrogen bonds between the substrate and specific amino acid residues in the enzyme's active site, particularly Asp267 and Glu219 [16] [23]. These interactions position the substrate correctly for methylation to occur at the amine group [23].
Studies have shown that PNMT can methylate a variety of substrates, but with different efficiencies [10]. As shown in Table 1, norepinephrine is the most efficient substrate with a Km value of 9.2 μM, while phenethylamine has a moderate efficiency with a Km value of 58.8 μM [10] [16]. The enzyme's ability to methylate different substrates depends on the conformational requirements of the substrate [10]. For instance, in cyclic 2-aminotetralol systems, only the cis-phenylethanolamine derivative demonstrates activity as a PNMT substrate, while the corresponding trans isomer acts as an inhibitor rather than a substrate [10].
N-Methylphenethylamine occurs naturally in various plant species, with particularly high concentrations found in certain Acacia species [2] [7]. The compound was first isolated as a natural product from germinating barley roots by Kirkwood and Marion in 1950, who found that 600 g of barley, after germination and 10-day growth, yielded 168 mg of N-methylphenethylamine [12].
Plant Species | N-Methylphenethylamine Content (ppm) | Plant Part | Reference |
---|---|---|---|
Acacia berlandieri | 190-750 | Leaves | Pemberton et al., 1993 |
Acacia rigidula | 2300-5300 | Leaves | Clement et al., 1997 |
Barley (germinating roots) | 280 | Roots | Kirkwood and Marion, 1950 |
Citrus aurantium (bitter orange) | 5-20 | Fruit | Pellati et al., 2002 |
Malt (kilned) | 27 | Whole | Poocharoen, 1983 |
Table 2: Distribution of N-Methylphenethylamine in Plant Species [6] [7] [12]
Acacia rigidula (also known as Vachellia rigidula or blackbrush acacia) contains remarkably high levels of N-methylphenethylamine, ranging from approximately 2300 to 5300 ppm in its leaves [7] [12]. This is significantly higher than the concentrations found in Acacia berlandieri, which contains between 190 and 750 ppm of N-methylphenethylamine in its leaves [6] [12]. These high concentrations in Acacia species have led to extensive research on the alkaloid content of these plants [7] [24].
Studies on the seasonal variations in alkaloid content of Acacia berlandieri have shown fluctuations in the total amine content throughout the year [24]. Camp and Moore (1960) reported that the total amine content varied from 0.28% to 0.66% by dry weight, with the highest concentrations observed in May [24]. This suggests that the biosynthesis of N-methylphenethylamine and other alkaloids in these plants may be influenced by seasonal factors [24].
The biosynthesis of N-methylphenethylamine in plants involves different enzymatic pathways compared to mammals [12] [13]. In plants, the enzyme tyramine N-methyltransferase catalyzes the N-methylation of tyramine to form N-methyltyramine, a process similar to the formation of N-methylphenethylamine from phenethylamine [12]. The presence of these enzymatic pathways in various plant species explains the wide distribution of N-methylphenethylamine in the plant kingdom [13].
N-Methylphenethylamine belongs to a class of compounds known as trace amines, which are present in trace concentrations in the mammalian central nervous system and peripheral tissues [11] [15]. These compounds are structurally related to classical monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, and they play significant roles in modulating the activity of these neurotransmitter systems [11] [19].
Trace Amine | Receptor Target | Neuromodulatory Effect | Concentration in Human CNS | Physiological Role |
---|---|---|---|---|
N-Methylphenethylamine | TAAR1 | Dopamine/norepinephrine modulation | Trace (<1 ng/g) | Neuromodulation |
Phenethylamine | TAAR1/TAAR4 | Dopamine release/reuptake inhibition | 0.5-5 ng/g | Neuromodulation |
Tyramine | TAAR1/TAAR4 | Norepinephrine release | 0.2-1.5 ng/g | Neuromodulation |
Octopamine | TAAR1 | Norepinephrine modulation | 0.1-0.5 ng/g | Neuromodulation |
Tryptamine | TAAR1/5-HT receptors | Serotonin modulation | 0.1-0.3 ng/g | Neuromodulation |
Table 3: Trace Amine Neuromodulation in Mammalian Systems [11] [15] [19]
The discovery of a family of G-protein-coupled receptors called trace amine-associated receptors (TAARs) in 2001 has significantly advanced our understanding of the physiological roles of trace amines, including N-methylphenethylamine [15] [26]. The trace amine-associated receptor 1 (TAAR1) is particularly important, as it is activated by various trace amines, including N-methylphenethylamine [15] [26].
TAAR1 is primarily expressed in several peripheral organs and cells, as well as in the intracellular milieu within the presynaptic plasma membrane of monoamine neurons in the central nervous system [26]. When activated by trace amines like N-methylphenethylamine, TAAR1 modulates the activity of dopamine, norepinephrine, and serotonin neurons, affecting neurotransmission in these systems [26]. This modulation occurs through various mechanisms, including alterations in neurotransmitter release, reuptake, and receptor sensitivity [19] [25].
Studies have shown that trace amines, including N-methylphenethylamine, function as endogenous neuromodulators that alter neuronal sensitivity to monoamine neurotransmitters without directly changing neuronal excitability in the absence of neurotransmitters [19]. This neuromodulatory role is particularly important in maintaining the balance of monoaminergic tone in the brain [19] [25].
In the mammalian nervous system, N-methylphenethylamine is present at very low concentrations (less than 1 ng/g of tissue) [15] [19]. Despite these trace concentrations, it exerts significant effects on neurotransmission through its interactions with TAAR1 and possibly other receptors [15] [26]. The compound is metabolized primarily by monoamine oxidase B (MAO-B) and to a lesser extent by MAO-A, resulting in a relatively short half-life in the body [13].
The biosynthesis of N-methylphenethylamine in mammals involves the N-methylation of phenethylamine by PNMT, as discussed earlier [2] [27]. Phenethylamine itself is produced from the amino acid phenylalanine through decarboxylation by aromatic L-amino acid decarboxylase (AADC) [27]. Alternatively, N-methylphenethylamine can be obtained directly from dietary sources, particularly from plants that contain high concentrations of this compound [12] [13].